1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane
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Overview
Description
1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that features a bromophenyl group and a diazepane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the 3-position. This is followed by the formation of the diazepane ring through a cyclization reaction involving tetrahydrofuran-3-amine. The final step involves the coupling of the bromophenyl and diazepane intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the diazepane ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- (3-Fluorophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- (3-Iodophenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
Uniqueness
The uniqueness of 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards its molecular targets.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c17-14-4-1-3-13(11-14)16(20)19-7-2-6-18(8-9-19)15-5-10-21-12-15/h1,3-4,11,15H,2,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBRXVVZIIXRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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